molecular formula C12H12F6N2O2 B11487512 Methyl {1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}carbamate

Methyl {1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}carbamate

Cat. No.: B11487512
M. Wt: 330.23 g/mol
InChI Key: QKJDEQAUEXJPKH-UHFFFAOYSA-N
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Description

METHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPAN-2-YL}CARBAMATE is a fluorinated organic compound known for its unique chemical properties and applications. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPAN-2-YL}CARBAMATE typically involves the reaction of hexafluoropropylene with hexafluoroacetone, followed by hydrogenation to produce 1,1,1,3,3,3-hexafluoro-2-propanol . This intermediate is then reacted with 3-methylphenylamine and methyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

METHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPAN-2-YL}CARBAMATE undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides.

    Reduction: Can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the fluorinated carbon centers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Produces oxides and hydroxylated derivatives.

    Reduction: Yields amines and alcohols.

    Substitution: Forms substituted carbamates and fluorinated derivatives.

Scientific Research Applications

METHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPAN-2-YL}CARBAMATE is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of METHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPAN-2-YL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance binding affinity and selectivity, leading to inhibition or modulation of target activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPAN-2-YL}CARBAMATE stands out due to its unique combination of fluorinated and aromatic groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where high stability and reactivity are required.

Properties

Molecular Formula

C12H12F6N2O2

Molecular Weight

330.23 g/mol

IUPAC Name

methyl N-[1,1,1,3,3,3-hexafluoro-2-(3-methylanilino)propan-2-yl]carbamate

InChI

InChI=1S/C12H12F6N2O2/c1-7-4-3-5-8(6-7)19-10(11(13,14)15,12(16,17)18)20-9(21)22-2/h3-6,19H,1-2H3,(H,20,21)

InChI Key

QKJDEQAUEXJPKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)OC

Origin of Product

United States

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